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4alpha-Phorbol 12,13-dihexanoate -

4alpha-Phorbol 12,13-dihexanoate

Catalog Number: EVT-10902522
CAS Number:
Molecular Formula: C32H48O8
Molecular Weight: 560.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4alpha-Phorbol 12,13-dihexanoate is a synthetic compound belonging to the class of phorbol esters, which are derived from the resin of the Euphorbia plant. This compound is recognized for its role as a negative control in experiments involving other phorbol esters, particularly phorbol 12-myristate 13-acetate. Unlike other phorbol esters that activate protein kinase C, 4alpha-phorbol 12,13-dihexanoate does not activate this enzyme but has been shown to activate transient receptor potential vanilloid 4 channels, making it significant in cellular signaling studies. The compound's formal name is decanoic acid, and it has a molecular formula of C40H64O8 with a molecular weight of approximately 672.9 g/mol .

Source and Classification

4alpha-Phorbol 12,13-dihexanoate is synthesized from phorbol, a naturally occurring compound found in the latex of Euphorbia species. It is classified as a phorbol ester and is specifically noted for its ability to act as an agonist for certain ion channels while serving as a negative control for others . The compound is commercially available from suppliers such as Cayman Chemical and Sigma-Aldrich, indicating its relevance in biochemical research .

Synthesis Analysis

Methods

The synthesis of 4alpha-phorbol 12,13-dihexanoate typically involves esterification reactions where decanoic acid is reacted with phorbol derivatives. The process may require specific conditions to ensure the correct stereochemistry and yield of the desired product. Detailed protocols often include:

  1. Reagents: Phorbol, decanoic acid, and catalysts such as sulfuric acid.
  2. Conditions: Controlled temperature and reaction time to optimize yield.
  3. Purification: Techniques such as chromatography to isolate the final product.

Technical details about the exact synthesis methods are often proprietary or vary by laboratory but generally follow established organic synthesis protocols for ester formation .

Molecular Structure Analysis

Data

  • Molecular Formula: C40H64O8
  • Molecular Weight: 672.9 g/mol
  • CAS Number: 27536-56-7
  • InChI Key: DGOSGFYDFDYMCW-OEFRVDPMSA-N

This structure indicates a complex arrangement that contributes to its biological activity .

Chemical Reactions Analysis

Reactions

4alpha-Phorbol 12,13-dihexanoate participates in various chemical reactions primarily through its ester functional groups. It can undergo hydrolysis in aqueous environments to regenerate phorbol and decanoic acid. Additionally, it may interact with biological membranes or proteins due to its lipophilic nature.

Technical Details

In biochemical assays, this compound acts as a non-activating control for protein kinase C pathways while influencing calcium signaling through transient receptor potential vanilloid channels. Its ability to mimic certain effects of active phorbol esters without activating protein kinase C makes it invaluable for research into cellular signaling pathways .

Mechanism of Action

The mechanism of action of 4alpha-phorbol 12,13-dihexanoate involves its interaction with transient receptor potential vanilloid 4 channels. Upon binding, it induces conformational changes that allow calcium ions to flow through the channel, affecting various cellular processes such as inflammation and pain signaling.

Process

  1. Binding: The compound binds to specific sites on the transient receptor potential vanilloid 4 channel.
  2. Activation: This binding leads to channel opening and subsequent calcium influx.
  3. Cellular Response: Increased intracellular calcium levels trigger downstream signaling pathways involved in various physiological responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form
  • Solubility: Soluble in dimethyl sulfoxide and ethanol
  • Purity: Typically greater than 99% .

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its lipophilicity allows it to penetrate biological membranes effectively, facilitating its action on membrane-bound receptors.

Applications

4alpha-Phorbol 12,13-dihexanoate is primarily used in scientific research as a tool for studying cellular signaling mechanisms, particularly those involving transient receptor potential channels. Its role as a negative control in experiments involving protein kinase C activation makes it essential for understanding the specific pathways activated by other phorbol esters.

Scientific Uses

  • Research into calcium signaling pathways.
  • Studies on pain and inflammation mechanisms mediated by transient receptor potential channels.
  • Development of pharmacological agents targeting similar pathways based on its action profile .

This comprehensive overview highlights the significance of 4alpha-phorbol 12,13-dihexanoate in biochemical research and its potential implications in therapeutic development.

Molecular Mechanisms of 4α-Phorbol 12,13-Dihexanoate in Cellular Signaling Pathways

Protein Kinase C Activation Dynamics

4α-Phorbol 12,13-dihexanoate (4α-PDH) serves as a critical biological probe due to its structural similarity to Protein Kinase C-activating phorbol esters (e.g., TPA, PDBu) while lacking tumor-promoting or inflammatory activity. Unlike its 4β-epimers, 4α-PDH fails to activate Protein Kinase C isoforms, making it an essential tool for studying the structural and functional specificity of C1 domain-ligand interactions. Its hexanoate side chains confer distinct physicochemical properties compared to longer-chain analogs (e.g., 4α-phorbol 12,13-didecanoate), influencing membrane partitioning and accessibility to hydrophobic binding pockets [8] [9].

Structural Determinants of C1 Domain Binding Specificity

The C1 domain in conventional and novel Protein Kinase C isoforms contains a conserved groove that binds diacylglycerol or phorbol esters with high stereoselectivity. Key features determining ligand specificity include:

  • Glycerol Orientation: Protein Kinase C C1 domains recognize the 1,2-sn-stereoisomer of diacylglycerol. In the predominant "sn-1" binding mode, the glycerol C3-OH group forms hydrogen bonds with Thr242 and Leu251 residues (Protein Kinase C delta numbering), while the sn-2 ester oxygen interacts with Gln257 [3]. 4α-PDH’s inverted 4α-hydroxyl disrupts this network, preventing stable insertion into the hydrophobic groove.
  • Residue Conservation: The "QG" motif (Gln257 in Protein Kinase C delta) stabilizes ligand binding through hydrogen bonding with the sn-2 alkoxy oxygen. Mutations in this motif abolish diacylglycerol sensitivity [3] [6]. 4α-PDH cannot engage these residues due to its altered three-dimensional conformation.
  • Zinc Coordination: The structural integrity of the C1 domain relies on two Zn²⁺ ions coordinated by six cysteine and two histidine residues. This scaffold supports the loops forming the diacylglycerol-binding cleft. 4α-PDH does not perturb this scaffolding, explaining its lack of allosteric effects [6] [7].

Table 1: Critical Residues for Diacylglycerol Recognition in Protein Kinase C C1 Domains

Residue (PKCδ C1B)FunctionEffect of Mutation
Thr242H-bond donor to glycerol C3-OH↓ Ligand affinity
Leu251H-bond donor to glycerol C3-OH↓ Membrane penetration
Gly253H-bond acceptor to sn-1 carbonylAltered binding kinetics
Gln257H-bond donor to sn-2 alkoxy oxygenAbolishes diacylglycerol sensitivity
Trp252Hydrophobic membrane anchoringDisrupts membrane association

Isoform-Specific Translocation Patterns in Subcellular Compartments

Protein Kinase C isoforms exhibit distinct subcellular redistribution upon activation:

  • Conventional Protein Kinase C Isoforms (α, β, γ): Require calcium and diacylglycerol for membrane translocation. Calcium binding to the C2 domain facilitates initial electrostatic recruitment to the plasma membrane, where diacylglycerol binding to the C1A domain stabilizes membrane association [4]. 4α-PDH fails to trigger translocation of these isoforms due to its inability to engage the C1 domain, as demonstrated in live-cell imaging studies using fluorescently tagged Protein Kinase C constructs [6] [10].
  • Novel Protein Kinase C Isoforms (δ, ε, η, θ): Diacylglycerol-dependent but calcium-independent. Their C2 domains lack acidic calcium-coordinating residues. Instead, novel Protein Kinase C isoforms rely on phosphoinositide interactions for initial membrane targeting. 4α-PDH does not induce novel Protein Kinase C translocation, confirming its inertness toward C1 domains across subclasses [4] [6].
  • Subcellular Targeting Specificity: Active phorbol esters recruit Protein Kinase C alpha to the plasma membrane and Protein Kinase C delta to the Golgi/endosomal compartments. 4α-PDH shows no detectable redistribution of any isoform, underscoring its utility as a negative control in translocation assays [4] [6].

Temporal Modulation of Protein Kinase C Phosphorylation Cascades

Protein Kinase C activation involves multi-step phosphorylation:

  • Activation Loop Phosphorylation: Phosphoinositide-dependent kinase 1 phosphorylates a conserved threonine in the activation loop (e.g., Thr500 in Protein Kinase C delta), enabling catalytic maturation. This step occurs prior to diacylglycerol binding and is unaffected by 4α-PDH [4] [10].
  • Autophosphorylation: Mature Protein Kinase C undergoes autophosphorylation at turn (e.g., Ser643 in Protein Kinase C beta II) and hydrophobic motif sites (e.g., Ser662 in Protein Kinase C beta II), enhancing stability and activity. These events require membrane translocation and diacylglycerol binding—processes 4α-PDH cannot initiate [4].
  • Signal Termination: Sustained diacylglycerol signaling induces Protein Kinase C degradation via ubiquitin-proteasome pathways. 4α-PDH does not provoke this feedback loop, preserving basal Protein Kinase C levels during experiments [4] [9].

Table 2: Temporal Protein Kinase C Activation Events Unaffected by 4α-Phorbol 12,13-Dihexanoate

Activation StageKey EventDependence on DAG/Phorbol EstersEffect of 4α-PDH
Maturation PhosphorylationPDK1-mediated T-loop phosphorylationIndependentNone
Catalytic ActivationPseudosubstrate ejection from active siteDependentNo activation
AutophosphorylationTurn/Hydrophobic motif phosphorylationDependentNo phosphorylation
DownregulationUbiquitination and proteasomal degradationDependentNo degradation

Properties

Product Name

4alpha-Phorbol 12,13-dihexanoate

IUPAC Name

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-hexanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexanoate

Molecular Formula

C32H48O8

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C32H48O8/c1-7-9-11-13-24(34)39-28-20(4)31(38)22(16-21(18-33)17-30(37)23(31)15-19(3)27(30)36)26-29(5,6)32(26,28)40-25(35)14-12-10-8-2/h15-16,20,22-23,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,22+,23-,26-,28-,30+,31-,32-/m1/s1

InChI Key

XGPRSRGBAHBMAF-QYSBVNMQSA-N

Canonical SMILES

CCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCC)O)C

Isomeric SMILES

CCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCC)O)C

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